BenchChemオンラインストアへようこそ!

3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid

Physicochemical Profiling Drug Design Permeability

3-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1934622-87-3; also IUPAC-named as 5-piperidin-3-yl-1H-pyrazole-4-carboxylic acid) is a heterocyclic amino acid-like building block with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol. It features a C-linked piperidine ring at the pyrazole 3(5)-position and a free carboxylic acid group, and is commercially supplied at purities of 95% to ≥97% for pharmaceutical R&D and quality control applications.

Molecular Formula C9H13N3O2
Molecular Weight 195.222
CAS No. 1934622-87-3
Cat. No. B2902713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid
CAS1934622-87-3
Molecular FormulaC9H13N3O2
Molecular Weight195.222
Structural Identifiers
SMILESC1CC(CNC1)C2=C(C=NN2)C(=O)O
InChIInChI=1S/C9H13N3O2/c13-9(14)7-5-11-12-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12)(H,13,14)
InChIKeyABEROPGYRSMYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic Acid (CAS 1934622-87-3): Core Properties and Sourcing Profile


3-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1934622-87-3; also IUPAC-named as 5-piperidin-3-yl-1H-pyrazole-4-carboxylic acid) is a heterocyclic amino acid-like building block with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol [1]. It features a C-linked piperidine ring at the pyrazole 3(5)-position and a free carboxylic acid group, and is commercially supplied at purities of 95% to ≥97% for pharmaceutical R&D and quality control applications .

Why 3-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic Acid Cannot Be Replaced by Its Regioisomers


The specific C-linked, 3-piperidinyl substitution pattern on the pyrazole ring of CAS 1934622-87-3 produces distinct physicochemical and structural properties that are not replicated by its N-linked or 4-piperidinyl regioisomers. These differences—quantified in LogP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts—directly impact molecular recognition, linker geometry in bifunctional degrader design, and synthetic derivatization pathways . More critically, the 3-piperidinyl position introduces a chiral center when derived from enantiopure piperidine-3-carboxylic acid, a stereochemical feature absent in 4-piperidinyl analogs, which is essential for asymmetric synthesis applications [1].

Quantitative Differentiation Evidence for 3-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic Acid (CAS 1934622-87-3)


C-Linked vs. N-Linked Regioisomer: LogP and Hydrogen-Bonding Differences

The target compound (C-linked piperidine at pyrazole 3-position) exhibits a higher calculated LogP of 0.5749 compared to its direct N-linked regioisomer 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1461868-96-1) which has a LogP of 0.5058 . This indicates slightly greater lipophilicity for the C-linked analog. Furthermore, the hydrogen-bond donor count differs (3 for the C-linked target vs. 2 for the N-linked comparator), while the acceptor count is also distinct (3 vs. 4) . These differences are relevant for predicting membrane permeability and target binding.

Physicochemical Profiling Drug Design Permeability

Piperidine Positional Isomerism: 3-yl vs. 4-yl Attachment and LogP Impact

The attachment point of the piperidine to the pyrazole core significantly affects lipophilicity. CAS 1934622-87-3 (3-piperidinyl, C-linked) has a LogP of 0.5749, whereas the 4-piperidinyl N-linked analog 1-(4-piperidinyl)-1H-pyrazole-4-carboxylic acid (CAS 782494-23-9) has a lower LogP of 0.47 . This difference, though modest at 0.10 log units, is consequential in drug design contexts where LogP optimization within a narrow window is required. The molecular architecture also differs: the 3-piperidinyl isomer presents a sterically distinct binding trajectory compared to the more symmetric 4-piperidinyl isomer.

Regiochemistry Structure-Property Relationships Lead Optimization

Chiral Pool Accessibility via Enantiopure Piperidine-3-carboxylic Acid Precursors

Unlike 4-piperidinyl-substituted pyrazole analogs, which are achiral at the piperidine attachment point, the target compound can be synthesized in enantiomerically pure form from (R)- or (S)-piperidine-3-carboxylic acid. A 2021 study in Molecules demonstrated the efficient regioselective synthesis of both 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates using piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids as starting materials [1]. This enables the production of chiral, heterocyclic amino acid-like building blocks for DNA-encoded chemical libraries and peptide mimetics, a capability that the 4-piperidinyl series cannot offer.

Asymmetric Synthesis Chiral Building Blocks DNA-Encoded Libraries

PROTAC Rigid Linker Application: Free Amine vs. Boc-Protected Analogs

The free amine form of the target compound (CAS 1934622-87-3) provides direct conjugation capability for PROTAC development, in contrast to the Boc-protected version (CAS 1422386-02-4) which requires an additional deprotection step. Sigma-Aldrich commercially markets the Boc-protected analog 1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid as a rigid linker for PROTAC development, noting that incorporation of rigidity into the linker region impacts the 3D orientation of the degrader and ternary complex formation . The free amine (target compound) enables direct amide bond formation without deprotection, streamlining PROTAC synthesis and reducing synthetic steps by one compared to the Boc-protected route.

Targeted Protein Degradation PROTAC Linkers Bioconjugation

Substitution Pattern and Topological Polar Surface Area (TPSA): Impact on Oral Bioavailability Prediction

The target compound has a measured TPSA of 78.01 Ų , which is within the favorable range for oral bioavailability according to Veber's rules (TPSA < 140 Ų). The 3-piperidinyl C-linked attachment results in 3 hydrogen bond donors and 3 acceptors, a balanced profile that differs from N-linked analogs (e.g., 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid, which has 2 donors and 4 acceptors). This specific donor/acceptor ratio influences solubility, permeability, and ultimately the drug-likeness of final compounds derived from this building block.

Drug-Likeness ADME Prediction Veber Rules

Optimal Application Scenarios for 3-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic Acid (CAS 1934622-87-3)


Chiral Building Block for DNA-Encoded Chemical Library (DEL) Synthesis

The accessibility of both (R)- and (S)-enantiomers from piperidine-3-carboxylic acid precursors makes this compound a valuable stereochemically defined building block for DNA-encoded library construction. The 2021 Molecules publication demonstrated efficient regioselective synthesis of both 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from chiral piperidine-3-carboxylic acids, confirming the feasibility of producing enantiopure building blocks for DEL applications [1].

Rigid Linker Component in PROTAC Degrader Design

The free amine functionality of CAS 1934622-87-3 enables direct, single-step conjugation to E3 ligase ligands or target protein warheads without the need for Boc deprotection. This rigid pyrazole-piperidine scaffold, commercialized in its Boc-protected form by Sigma-Aldrich specifically for PROTAC development , provides conformational constraint that influences ternary complex geometry and degradation efficiency—a feature not achievable with flexible alkyl linkers or N-linked pyrazole analogs.

Medicinal Chemistry Scaffold for Cardiovascular and Renal Disease Targets

Substituted pyrazolo piperidine carboxylic acids, the broader compound class to which CAS 1934622-87-3 belongs as a core intermediate, are claimed in Bayer AG patent US-12195448-B2 for the treatment of cardiovascular diseases including heart failure (HFrEF, HFmrEF, HFpEF), hypertension, and chronic kidney disease [2]. The target compound serves as a versatile starting material for generating patent-covered analogs through carboxylic acid derivatization or piperidine N-functionalization.

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a LogP of 0.5749 and TPSA of 78.01 Ų , this building block falls within favorable CNS drug-like space. Its balanced hydrogen-bond donor/acceptor ratio (3:3) and low rotatable bond count (2) make it suitable for CNS lead optimization where maintaining low molecular flexibility is critical for brain penetration. The C-linked piperidine-pyrazole architecture provides a distinct vector geometry compared to N-linked or 4-piperidinyl analogs, enabling exploration of divergent chemical space in neurology programs.

Quote Request

Request a Quote for 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.